N-(1H-Indol-7-yl)acetamide
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Overview
Description
N-(1H-Indol-7-yl)acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The indole nucleus is a significant heterocyclic system that provides the skeleton for many important synthetic drug molecules. This compound is characterized by the presence of an indole ring substituted at the nitrogen atom with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Larock Indole Synthesis: This method involves the use of palladium catalysts to form the indole unit.
Buchwald-Hartwig Amination/C-H Activation: This one-pot sequential reaction involves the formation of the indole unit followed by amination and C-H activation to introduce the acetamide group.
Industrial Production Methods: Industrial production of N-(1H-Indol-7-yl)acetamide may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-(1H-Indol-7-yl)ethylamine.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: N-(1H-Indol-7-yl)acetamide is used as a building block in organic synthesis for the preparation of more complex indole derivatives. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer, viral infections, and inflammatory conditions .
Industry: this compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the manufacture of materials with specific properties .
Mechanism of Action
The mechanism of action of N-(1H-Indol-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The acetamide group enhances the compound’s ability to interact with biological macromolecules, increasing its efficacy .
Comparison with Similar Compounds
N-(1H-Indol-3-yl)acetamide: Similar structure but substitution at the 3-position of the indole ring.
N-(1H-Indol-2-yl)acetamide: Substitution at the 2-position of the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of an acetamide group.
Uniqueness: N-(1H-Indol-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 7-position substitution on the indole ring influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-(1H-indol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHDTHCOCZQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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